molecular formula C8H10ClF2N B573050 (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride CAS No. 1213128-98-3

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B573050
CAS No.: 1213128-98-3
M. Wt: 193.622
InChI Key: YSKNBJOMVKILCE-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride typically involves the enantioselective reduction of the corresponding ketone precursor. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve hydrogenation in the presence of a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride
  • (S)-cyclopropyl(3,5-difluorophenyl)methanamine hydrochloride

Uniqueness

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1S)-1-(3,5-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKNBJOMVKILCE-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.